3-iodothiophene-2-carboxylic Acid
Overview
Description
3-Iodothiophene-2-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with an iodine atom at the third position and a carboxylic acid group at the second position. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
3-Iodothiophene-2-carboxylic Acid, like other thiophene derivatives, has been studied by a growing number of scientists as a potential class of biologically active compounds . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Biochemical Pathways
Thiophene derivatives are known to play a vital role in medicinal chemistry, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates, which are then iodinated . Another approach involves the direct iodination of thiophene carboxylic acids using iodine and sodium bicarbonate in acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs scalable halogenation techniques, ensuring high yields and purity. The use of N-iodosuccinimide (NIS) or molecular iodine in the presence of a base is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution Products: Thiophene derivatives with various functional groups.
Coupling Products: Biaryl and alkyne derivatives.
Oxidation/Reduction Products: Alcohols and carbonyl compounds.
Scientific Research Applications
3-Iodothiophene-2-carboxylic acid has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Comparison with Similar Compounds
- 3-Bromothiophene-2-carboxylic Acid
- 3-Chlorothiophene-2-carboxylic Acid
- 2-Iodothiophene-3-carboxylic Acid
Comparison: 3-Iodothiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine and chlorine analogs. The position of the iodine atom also influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
3-iodothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLHUXETAKGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374772 | |
Record name | 3-iodothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-84-9 | |
Record name | 3-iodothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-iodothiophene-2-carboxylic acid in the synthesis of thieno[2,3-c]pyran-7-ones?
A1: this compound plays a crucial role as a starting material in the palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones []. The iodine atom acts as a leaving group, enabling a palladium-catalyzed coupling reaction with terminal alkynes. This reaction forms a new carbon-carbon bond, leading to the formation of the desired thienopyranone ring system []. This method offers a novel approach to access these valuable heterocyclic compounds, which are of interest due to their potential biological activity.
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